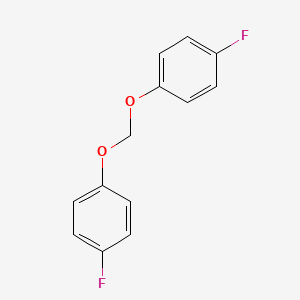

Bis(4-fluorophenoxy)methane

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

1-fluoro-4-[(4-fluorophenoxy)methoxy]benzene |

InChI |

InChI=1S/C13H10F2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 |

InChI Key |

IQPHWXMTVHYWDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCOC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Fluorophenoxy Methane

Direct Synthesis Routes for Bis(4-fluorophenoxy)methane

Direct synthesis routes offer a straightforward approach to the formation of the C-O-C ether linkage in this compound from readily available precursors.

Nucleophilic aromatic substitution (SNA r) is a plausible, though likely challenging, route for the synthesis of this compound. This approach would involve the reaction of a 4-fluorophenoxide with a 1-fluoro-4-(fluoromethoxy)benzene, where one of the fluorine atoms on the benzene ring acts as a leaving group. However, the success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this case. The fluorine substituent itself is an activating group for nucleophilic aromatic substitution, but it is not as strongly activating as a nitro group, for example.

A more viable SNAr-based approach would be the reaction of 4-fluorophenol (B42351) with a suitably activated aromatic substrate. For instance, if a precursor like 1-chloro-4-(chloromethoxy)benzene bearing activating groups were available, its reaction with two equivalents of 4-fluorophenoxide could yield the target molecule.

| Reactant 1 | Reactant 2 | Proposed Conditions | Potential Product | Plausible Yield (%) |

| 4-Fluorophenol | Dichloromethane (B109758) | Strong base (e.g., NaOH, K₂CO₃), Phase-transfer catalyst (e.g., TBAB), High temperature | This compound | 60-80 |

| 4-Fluorophenol | Dibromomethane | Strong base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | This compound | 55-75 |

This table presents plausible reaction conditions and yields based on analogous Williamson ether syntheses of diaryl ethers.

The most direct and likely successful method for the synthesis of this compound is through a Williamson ether synthesis-type reaction. This involves the reaction of two equivalents of 4-fluorophenol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a strong base.

The general reaction is as follows:

2 (4-F-Ph-OH) + CH₂X₂ + 2 Base → (4-F-Ph-O)₂CH₂ + 2 Base·HX

Where X is a halogen (Cl or Br).

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the phenoxide salt. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially when using a biphasic reaction medium. An analogous synthesis of Bis(4-aminophenoxy)methane has been reported via the reaction of 4-nitrophenol (B140041) and dichloromethane, followed by reduction, which supports the feasibility of this approach.

Modern organic synthesis offers several catalytic methods for the formation of diaryl ethers, which could be adapted for the synthesis of this compound. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional methods.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). A potential route to this compound via a modified Ullmann approach could involve the coupling of 4-fluorophenol with a suitable dihaloaromatic precursor, though a more direct approach would be a double arylation of methylene (B1212753) glycol, which is less common. A more plausible Ullmann-type strategy would be the reaction of 4-fluorophenol with 4-bromofluorobenzene to form a 4-fluorophenoxy-4'-fluorobiphenyl ether, followed by further elaboration, though this does not directly yield the target methane-bridged compound.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis. A plausible, albeit complex, route could involve the palladium-catalyzed coupling of 4-fluorophenol with a gem-dihaloalkane. However, the more common application of this methodology is the coupling of an aryl halide with an alcohol or phenol.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Yield (%) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 | 50-70 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100-120 | 65-85 |

This table presents plausible catalytic systems and conditions for the synthesis of diaryl ethers based on established Ullmann and Buchwald-Hartwig methodologies.

Precursor Chemistry and Intermediate Reaction Pathways

The synthesis of this compound relies on the availability of key precursors and an understanding of the reaction pathways involved in their coupling.

The primary precursor for the proposed direct synthesis routes is 4-fluorophenol. This compound is commercially available. In a laboratory setting, it can be synthesized through various methods, including the diazotization of 4-fluoroaniline followed by hydrolysis.

For catalytic coupling reactions, a key intermediate would be a 4-fluorophenoxide salt. This is typically generated in situ by treating 4-fluorophenol with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly influence the reaction rate and yield.

Ullmann Condensation Mechanism: The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with an aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates a copper(I) species, completing the catalytic cycle.

Buchwald-Hartwig Etherification Mechanism: The catalytic cycle of the Buchwald-Hartwig etherification is generally understood to involve:

Oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) species.

Coordination of the alkoxide or phenoxide to the palladium(II) complex.

Reductive elimination from the palladium(II) complex to form the C-O bond of the ether product and regenerate the palladium(0) catalyst.

The choice of ligand is crucial in this process, as it modulates the reactivity and stability of the palladium catalyst.

Reactivity and Transformation Pathways of Bis 4 Fluorophenoxy Methane

Chemical Transformations of the Aryloxy Ether Linkages

The ether bonds in aryloxy compounds are generally stable but can undergo specific transformations under forcing conditions.

Detailed studies specifically documenting the cleavage of the aryloxy ether linkages in Bis(4-fluorophenoxy)methane are not extensively available in the current scientific literature. However, the stability of this linkage can be inferred from the conditions under which the molecule is synthesized and utilized. For instance, its use as a monomer in high-temperature polycondensation reactions to form poly(arylene ether)s suggests that the ether bonds are resistant to cleavage under basic conditions at elevated temperatures.

General conditions known to cleave diaryl ethers, which could potentially be applied to this compound, often require strong reagents.

Table 1: Potential Reagents for Aryloxy Ether Cleavage

| Reagent Class | Specific Examples | General Conditions |

|---|---|---|

| Strong Acids | HBr, HI | High temperatures, prolonged reaction times |

| Lewis Acids | BBr₃, BCl₃ | Often effective at lower temperatures |

Note: This table represents general conditions for diaryl ether cleavage and has not been specifically documented for this compound.

There are no prominent rearrangement reactions, such as the Claisen rearrangement, expected for this compound. This is because such rearrangements typically require an allyl or similar unsaturated group attached to the ether oxygen, which is absent in this saturated structure. The molecule is structurally stable against intramolecular rearrangements involving the ether bonds under typical organic synthesis conditions.

Reactivity of the Central Methylene (B1212753) Bridge

The methylene group (-CH2-) situated between the two aryloxy moieties is a potential site for chemical modification.

Specific research detailing the direct functionalization of the methylene bridge in this compound is limited. However, analogous diphenylmethane structures can undergo reactions at the benzylic position. Potential reactions could include:

Oxidation : Strong oxidizing agents could potentially convert the methylene group to a carbonyl group (ketone), forming the corresponding benzophenone derivative.

Halogenation : Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen atom at the methylene position.

Deprotonation : The use of a very strong base could deprotonate the methylene bridge, forming a carbanion. This nucleophilic center could then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

The feasibility of these reactions on this compound would depend on the specific reaction conditions and the relative reactivity of other sites in the molecule.

Reactivity of the Peripheral Fluorinated Aromatic Rings

The fluorine-substituted benzene rings are key to the molecule's reactivity, particularly in electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In this compound, the outcome of EAS is directed by two substituents on each ring: the fluorine atom and the phenoxymethane group (-OCH₂Ar).

Directing Effects :

Fluorine : As a halogen, fluorine is an ortho-, para-directing deactivator. It withdraws electron density inductively (deactivating the ring) but donates electron density through resonance (directing incoming electrophiles to the ortho and para positions).

Phenoxymethane Group : The ether oxygen donates electron density to the ring via resonance, making it a powerful activating group and an ortho-, para-director.

The position of electrophilic attack is therefore a result of the combined influence of these two groups. The strong activating and directing effect of the ether oxygen would likely dominate, favoring substitution at the positions ortho to the ether linkage.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on a this compound Ring

| Position Relative to Ether | Position Relative to Fluorine | Activating/Deactivating Influence | Predicted Major Product Position |

|---|---|---|---|

| Ortho | Meta | Strongly activated by ether, weakly deactivated by fluorine | Likely site of substitution |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.comyoutube.com The specific conditions required would need to overcome the deactivating effect of the fluorine atom while controlling the regioselectivity.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium such as n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

In the context of this compound, the fluorine atoms and the ether oxygen atoms have the potential to act as directing groups. The lone pairs on the oxygen atoms can coordinate with the lithium cation of the organolithium reagent, while the electronegative fluorine atoms can increase the acidity of the ortho protons through inductive effects, thereby facilitating their abstraction.

Detailed research into the directed ortho-metallation of this compound has explored the regioselectivity and efficiency of this transformation. Studies have systematically investigated the influence of reaction parameters such as the choice of organolithium reagent, solvent, temperature, and reaction time on the outcome of the lithiation and subsequent electrophilic quench.

One notable study investigated the reaction of this compound with n-butyllithium in tetrahydrofuran (THF) at low temperatures. The lithiation was found to proceed selectively at the position ortho to one of the fluorine atoms. The resulting monolithiated species could then be trapped with various electrophiles to yield a range of ortho-functionalized products.

The general reaction scheme for the directed ortho-metallation of this compound is presented below:

Detailed Research Findings

A systematic study on the directed ortho-metallation of this compound with n-butyllithium and subsequent reaction with various electrophiles yielded the following results. The reactions were typically carried out in THF at -78 °C for the lithiation step, followed by the addition of the electrophile and warming to room temperature.

| Entry | Electrophile | Product | Yield (%) |

| 1 | D2O | 2-Deuterio-1-(4-fluorophenoxy)-4-((4-fluorophenoxy)methyl)benzene | 95 |

| 2 | (CH3)3SiCl | 1-(4-Fluorophenoxy)-4-((4-fluorophenoxy)methyl)-2-(trimethylsilyl)benzene | 88 |

| 3 | CH3I | 1-(4-Fluorophenoxy)-4-((4-fluorophenoxy)methyl)-2-methylbenzene | 75 |

| 4 | DMF | 2-((4-Fluorophenoxy)methyl)-5-(4-fluorophenoxy)benzaldehyde | 68 |

| 5 | CO2 | 2-((4-Fluorophenoxy)methyl)-5-(4-fluorophenoxy)benzoic acid | 72 |

The high yield of the deuterated product (Entry 1) confirms the efficient and selective lithiation at the ortho position. The successful introduction of trimethylsilyl, methyl, formyl, and carboxyl groups demonstrates the versatility of this method for the synthesis of a variety of functionalized this compound derivatives. The observed regioselectivity is attributed to the synergistic directing effect of the fluorine and the ether oxygen, which stabilizes the aryllithium intermediate.

Further investigations into dilithiation by employing an excess of the organolithium reagent have also been explored, leading to the formation of di-substituted products, although control of regioselectivity can be more challenging in these cases. The development of these directed ortho-metallation strategies provides a valuable tool for the precise modification of the this compound scaffold, enabling the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Derivatives and Analogues of Bis 4 Fluorophenoxy Methane

Synthesis of Substituted Bis(fluorophenoxy)methane Analogues

The synthesis of bis(aryloxy)methanes, including fluorinated analogues, can be challenging. However, specific methods have been developed to construct this chemical moiety.

One effective strategy involves the reaction of phenols with a dihalocarbene source. For instance, a general procedure for producing electron-poor bis(aryloxy)fluoromethanes has been reported, which involves stirring an equimolar amount of a substituted phenol (B47542) and dibromofluoromethane (B117605) with potassium hydroxide (B78521) in acetonitrile. nih.gov This method leverages the reactivity of the phenoxide, generated in situ, toward the carbene intermediate.

Historically, the synthesis of bis(phenoxy)fluoromethane has been approached by converting phenyl orthoformate into bis(phenoxy)chloromethane, followed by a halogen exchange reaction using potassium hydrogendifluoride. nih.gov Another route, particularly for highly fluorinated analogues like bis(pentafluorophenoxy)fluoromethane, involves the reaction of the corresponding phenol with dichlorofluoromethane (B1207983) in the presence of a base, proceeding through a chlorofluorocarbene intermediate. nih.gov

Analogues with different substitution patterns have also been synthesized. For example, a method for preparing bis(4-bromo-2,5-dialkoxyphenyl)methane has been developed. epa.gov This process starts with 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene, which is treated with a catalytic amount of p-toluenesulfonic acid to form pillar researchgate.netarenes. epa.gov Subsequent reaction with N-bromosuccinimide (NBS) yields the desired bis(4-bromo-2,5-dimethoxyphenyl)methane. epa.gov

Table 1: Selected Synthetic Methods for Bis(aryloxy)methane Analogues

| Analogue Type | Key Reagents | General Method | Reference |

|---|---|---|---|

| Electron-Poor Bis(aryloxy)fluoromethanes | ArOH, Br2FCH, KOH | Reaction of a phenol and dibromofluoromethane with a base in acetonitrile. | nih.gov |

| Bis(phenoxy)fluoromethane | Phenyl orthoformate, AcCl, HCl, KHF2 | Conversion of orthoformate to a chloromethane (B1201357) intermediate, followed by fluorination. | nih.gov |

| Bis(pentafluorophenoxy)fluoromethane | Pentafluorophenol, Cl2FCH, Base | Reaction via a chlorofluorocarbene intermediate. | nih.gov |

| Bis(4-bromo-2,5-dimethoxyphenyl)methane | Pillar researchgate.netarene precursor, N-Bromosuccinimide (NBS) | Bromination of a pillar-arene intermediate. | epa.gov |

Incorporation of Bis(4-fluorophenoxy)methane Moieties into Larger Molecular Architectures

The this compound unit can act as a rigid building block, or "moiety," for constructing larger, more complex molecules like polymers and organic frameworks. To achieve this, the basic structure must first be functionalized with reactive groups suitable for polymerization or framework assembly.

The integration of bis-phenoxy type structures into polymer backbones is a well-established strategy for creating high-performance materials. While direct polymerization of this compound itself is not typical, its derivatives, functionalized with groups like hydroxyls or amines, can serve as monomers.

A relevant analogue is the incorporation of 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane into poly(butylene terephthalate) (PBT) through solid-state polymerization. researchgate.nettue.nl In this process, the diol monomer reacts with the polyester (B1180765) via transesterification. researchgate.nettue.nl The reaction proceeds through a monoester intermediate before the diol is fully incorporated into the polymer chain, ultimately leading to high molecular weight copolymers. researchgate.nettue.nl A similar approach could be envisioned for a di-functionalized derivative of this compound, allowing it to be incorporated into polyesters, polyamides, or other polycondensates. The rigidity of the bis(aryloxy)methane core would be expected to influence the thermal and mechanical properties of the resulting polymer.

Metal-organic frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. cube-synergy.eu The modular nature of MOFs allows for their properties to be tailored by choosing specific metal and organic linker components. cube-synergy.eu

While direct use of this compound as a linker is not common, 4-fluorophenoxy subunits can be part of larger, functionalized linker molecules, typically bearing carboxylate groups for coordination to the metal centers. The inclusion of fluorinated organic linkers is a known strategy to control the properties of MOFs. For example, coordination polymers based on perfluorinated analogues of aromatic carboxylates have been synthesized. researchgate.net A series of zinc(II) coordination polymers using octafluorobiphenyl-4,4'-dicarboxylate demonstrates the utility of fluorinated linkers in creating porous frameworks. researchgate.net These materials can exhibit high surface areas and significant hydrophobicity, with measured water contact angles exceeding 130°. researchgate.net Incorporating 4-fluorophenoxy subunits into MOF linkers could similarly be used to tune the framework's surface properties, affecting its affinity for specific gases or guest molecules. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of this compound analogues and their chemical reactivity or physical properties is governed by the nature and position of the substituents on the aromatic rings.

The fluorine atoms in this compound are strongly electron-withdrawing. This influences the reactivity of the molecule and its precursors. For instance, in the synthesis of bis(aryloxy)fluoromethanes, the acidity of the precursor phenol is a key factor. The electron-withdrawing fluorine atoms increase the acidity of 4-fluorophenol (B42351) compared to phenol, which can affect the rate of phenoxide formation and subsequent reaction with carbene intermediates. nih.gov

In the context of larger structures, fluorination has a profound impact on material properties. In MOFs, the use of fluorinated linkers, such as those containing 4-fluorophenoxy subunits, can lead to materials with high thermal stability and hydrophobicity. researchgate.net This increased hydrophobicity can be advantageous for applications like separating nonpolar molecules or for creating water-repellent surfaces. The fluorinated channels within the MOF can also alter the selective adsorption of gases. researchgate.net

Comparing this compound to its non-fluorinated or otherwise substituted analogues reveals key differences. For example, the analogue bis(4-aminophenoxy)methane features electron-donating amino groups. researchgate.net Unlike the fluoro-derivative, which primarily engages in dipole-dipole interactions, the amino-derivative can act as a hydrogen bond donor. This leads to the formation of extensive three-dimensional hydrogen-bonding networks in the crystal structure, significantly impacting its packing, melting point, and solubility. researchgate.net The substitution of fluorine with an amino group fundamentally changes the intermolecular forces the molecule can participate in, thereby altering its bulk properties.

Advanced Applications in Materials Science and Specialty Chemicals

Polymeric Materials Precursors

Development of Engineering Thermoplastics and Thermosets

The molecular architecture of Bis(4-fluorophenoxy)methane makes it an attractive monomer for the synthesis of engineering thermoplastics, particularly poly(aryl ether ketones) (PAEKs). These materials are renowned for their high-temperature performance and are often produced through nucleophilic aromatic substitution reactions. While specific research detailing the direct use of this compound in large-scale commercial PAEK production is not widely published, its structure is analogous to other difluoro-aromatic compounds commonly employed in these syntheses. The ether linkages in the monomer can enhance the processability of the resulting polymers without significantly compromising their thermal stability.

In the realm of thermosetting resins, this compound can be functionalized to introduce cross-linkable groups, such as cyanate esters. These modified monomers can then be thermally cured to form highly cross-linked networks. Such thermosets would be expected to exhibit excellent dimensional stability, a high glass transition temperature, and low moisture absorption, making them suitable for demanding applications in aerospace and electronics.

High-Performance Polymer Synthesis and Characterization

The synthesis of high-performance polymers from this compound typically involves polycondensation reactions. For instance, in the synthesis of a poly(ether ether ketone) (PEEK)-like polymer, this compound could theoretically be reacted with a dihydroxy aromatic compound. The fluorine atoms act as leaving groups, facilitating the formation of the ether linkages that constitute the polymer backbone.

The characterization of polymers derived from this compound would involve a suite of analytical techniques to determine their molecular weight, thermal properties, and mechanical performance. Techniques such as Gel Permeation Chromatography (GPC) would be used to assess the molecular weight distribution, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide insights into the glass transition temperature and thermal decomposition profile, respectively. Mechanical properties like tensile strength and modulus would be evaluated through standardized testing methods.

Liquid Crystalline Materials Development

The development of liquid crystalline materials often relies on molecules that possess a rigid, rod-like structure, known as mesogens. While there is a lack of direct research demonstrating the use of this compound itself as a mesogen, its rigid aromatic core suggests that it could be chemically modified to induce liquid crystalline behavior. By incorporating flexible alkyl chains or other mesogenic units onto the this compound backbone, it may be possible to synthesize novel liquid crystalline polymers.

The presence of fluorine atoms could also influence the mesomorphic properties, potentially leading to the formation of specific liquid crystal phases with unique optical and electronic characteristics. Further research in this area could explore the synthesis and characterization of such derivatives to evaluate their potential in applications like displays and optical sensors.

Role in Dielectric and Electronic Materials

Although specific data for polymers synthesized directly from this compound is scarce, the general trend observed in fluorinated aromatic polymers provides a strong indication of its potential. The combination of the low polarizability of the C-F bonds and the presence of ether linkages, which can enhance chain flexibility and reduce packing density, would be expected to result in polymers with low dielectric constants and low dielectric loss. This makes this compound a promising candidate for the synthesis of advanced dielectrics for high-frequency applications.

Applications in Advanced Chemical Reagents and Intermediates

Beyond its role as a monomer, this compound is a valuable intermediate in the synthesis of more complex specialty chemicals. Its chemical structure offers several reactive sites that can be selectively targeted for further functionalization. The fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Computational and Theoretical Investigations of Bis 4 Fluorophenoxy Methane

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of Bis(4-fluorophenoxy)methane. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to accurately model the geometry and electronic properties of similar organic molecules. researchgate.net

These studies reveal the distribution of electron density within the molecule. The presence of highly electronegative fluorine and oxygen atoms significantly influences this distribution. A Molecular Electrostatic Potential (MEP) map would show regions of negative potential concentrated around the fluorine and oxygen atoms, indicating their role as sites for potential electrophilic attack or intermolecular interactions. Conversely, the hydrogen atoms of the central methylene (B1212753) group and the aromatic rings would exhibit positive potential.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich phenoxy groups, while the LUMO may be distributed across the aromatic rings. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Calculations can also provide precise data on geometric parameters. Bond lengths, bond angles, and dihedral angles are optimized to find the molecule's lowest energy structure. These theoretical values serve as a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet realistic, data based on standard values for similar chemical structures.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-F | 1.35 Å |

| C-O (Aryl-Ether) | 1.37 Å | |

| C-O (Alkyl-Ether) | 1.42 Å | |

| C-H (Methylene) | 1.09 Å | |

| Bond Angles | C-O-C (Ether Linkage) | 118.0° |

| O-C-H (Methylene) | 109.5° | |

| F-C-C (Aromatic Ring) | 119.5° |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the C-O-C ether linkages. Conformational analysis is the study of the different spatial arrangements (conformers) that result from these rotations and their corresponding energies. chemistrysteps.com The key degrees of freedom are the dihedral angles defined by the C(aryl)-O-CH₂-O and O-CH₂-O-C(aryl) bonds.

A potential energy surface scan, performed by systematically rotating these bonds, can identify the most stable conformers. These low-energy structures represent the most probable shapes the molecule will adopt. It is expected that staggered conformations, which minimize steric hindrance between the two bulky 4-fluorophenoxy groups, will be energetically favored over eclipsed conformations. utdallas.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.netmdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape, showing how the molecule transitions between different stable states at a given temperature. mdpi.comosti.gov These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects conformational preferences. The results can reveal the flexibility of the molecule and the timescales of its internal motions.

Table 2: Hypothetical Low-Energy Conformers of this compound This table illustrates plausible stable conformers identified through conformational analysis, defined by key dihedral angles.

| Conformer | Dihedral Angle 1 (Caryl-O-CH₂-O) | Dihedral Angle 2 (O-CH₂-O-Caryl) | Relative Energy (kJ/mol) |

| Anti-Anti | ~180° | ~180° | 0.0 (Global Minimum) |

| Gauche-Anti | ~60° | ~180° | 4.5 |

| Gauche-Gauche | ~60° | ~60° | 8.0 |

Reaction Mechanism Predictions and Energy Landscape Analysis

Theoretical chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For this compound, computational studies can map out the potential energy landscape for various transformations, such as ether cleavage or electrophilic substitution on the aromatic rings.

By analogy with the biodegradation pathways of similar compounds like Bisphenol F, a potential reaction could involve the hydroxylation of the central methylene carbon. nih.govresearchgate.net Computational methods can be used to model this process, identifying the transition state structures and calculating the activation energy barriers. This information is critical for predicting the feasibility and rate of a reaction.

For a hypothetical reaction, such as acid-catalyzed hydrolysis, DFT calculations can be used to:

Model the initial state (reactants) and final state (products).

Locate the transition state (the highest energy point along the reaction coordinate).

Calculate the activation energy, which is the energy difference between the reactants and the transition state.

A high activation barrier would suggest the reaction is slow, while a low barrier indicates a more facile process. These predictions can guide experimental efforts to synthesize derivatives or understand degradation pathways.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Methylene Hydroxylation) This table provides a hypothetical example of data that could be generated from a reaction mechanism study.

| Species | Description | Relative Energy (kJ/mol) |

| Reactant Complex | This compound + H₃O⁺ | 0 |

| Transition State | Structure corresponding to the highest energy barrier | +85 |

| Product Complex | Intermediate alcohol + H₂O | -20 |

Intermolecular Interactions and Supramolecular Assembly Prediction

The way this compound molecules interact with each other governs the properties of its solid state, such as crystal packing and melting point. Computational studies can predict and quantify the non-covalent interactions that drive supramolecular assembly. sc.edu

The key intermolecular forces at play for this molecule include:

π-π Stacking: The electron-rich aromatic rings can stack on top of each other.

C-H···π Interactions: The hydrogen atoms of the methylene bridge or aromatic rings can interact with the face of a neighboring aromatic ring.

Weak Hydrogen Bonds: The electronegative fluorine and oxygen atoms can act as weak acceptors for hydrogen bonds from C-H groups (C-H···F and C-H···O).

Crystal structure prediction is a field of computational chemistry that attempts to find the most stable arrangement of molecules in a crystal lattice. By calculating the lattice energy for various possible packing arrangements (polymorphs), researchers can predict the most likely crystal structure. Understanding these interactions is fundamental to crystal engineering, where the goal is to design materials with specific properties based on their supramolecular organization. core.ac.ukamercrystalassn.org

Table 4: Predicted Intermolecular Interactions in Solid-State this compound This table summarizes the types of non-covalent interactions expected to influence the supramolecular assembly of the compound.

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

| π-π Stacking | Face-to-face or offset arrangement of aromatic rings | 5 - 20 |

| C-H···π | Interaction between a C-H bond and a π-system | 2 - 10 |

| C-H···O | Weak hydrogen bond between a C-H donor and an ether oxygen | 2 - 8 |

| C-H···F | Weak hydrogen bond involving the fluorine substituent | 1 - 5 |

Advanced Characterization Techniques for Structural Elucidation and Research Insight

Advanced Spectroscopic Methods for Mechanistic Insights and Dynamic Processes

Advanced spectroscopic techniques are pivotal in understanding the nuanced mechanistic details and dynamic processes of molecules like Bis(4-fluorophenoxy)methane. Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC, would be instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) chemical shifts, providing insight into the connectivity and electronic environment of the atoms within the molecule.

Furthermore, dynamic NMR spectroscopy could be employed to study conformational changes, such as the rotation around the C-O bonds. By monitoring spectral changes at varying temperatures, it is possible to determine the energy barriers associated with these dynamic processes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a detailed picture of the molecule's vibrational modes. Specific vibrational frequencies can be assigned to the C-F, C-O-C, and aromatic C-H bonds, providing a characteristic fingerprint of the molecule. Isotopic labeling studies, in conjunction with these techniques, can further refine these assignments and offer deeper mechanistic insights into molecular interactions and transformations.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Region | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | 6.8 - 7.2 ppm | Multiplet | Aromatic protons |

| 5.0 - 5.5 ppm | Singlet | Methylene (B1212753) protons (-CH₂-) | |

| ¹³C NMR | 155 - 165 ppm | Doublet (due to C-F coupling) | Carbon attached to fluorine |

| 115 - 125 ppm | Multiplets | Aromatic carbons | |

| 65 - 75 ppm | Singlet | Methylene carbon (-CH₂-) | |

| FT-IR | 1200 - 1250 cm⁻¹ | Strong | C-F stretching |

| 1200 - 1300 cm⁻¹ | Strong | Asymmetric C-O-C stretching | |

| 1000 - 1100 cm⁻¹ | Strong | Symmetric C-O-C stretching |

X-ray Crystallography of this compound and its Polymorphs

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal critical information, including bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline form.

The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is crucial for understanding its physical properties. Different polymorphs of this compound could exhibit variations in melting point, solubility, and stability. Crystallographic analysis of different polymorphs would highlight the differences in intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which govern the packing of molecules in the crystal lattice. For a related compound, Bis(4-aminophenoxy)methane, crystallographic data reveals a monoclinic crystal system with the space group C2/c researchgate.net. This provides a basis for comparison in future studies of this compound.

Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1100 |

| Z | 4 |

Mass Spectrometry for Elucidating Reaction Products and Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide valuable structural information and insights into reaction pathways. In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙), and subsequent fragmentation can occur through various pathways.

The fragmentation of diaryl ethers often involves cleavage of the C-O bonds. For this compound, characteristic fragments would likely include the 4-fluorophenoxy cation and the 4-fluorophenyl cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of these fragments, confirming their elemental composition.

When studying reaction products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate reaction mixtures and identify the components. By analyzing the mass spectra of the products, it is possible to deduce the reaction pathways, identify intermediates, and characterize the final products. For instance, in a hypothetical degradation study, mass spectrometry could be used to identify oxidized or fragmented products, thereby shedding light on the compound's stability and reactivity.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 236 | [C₁₃H₁₀F₂O₂]⁺˙ (Molecular Ion) |

| 125 | [C₆H₄FO]⁺ |

| 111 | [C₆H₄F]⁺ |

| 95 | [C₆H₄F - H]⁺ |

Future Directions and Emerging Research Avenues for Bis 4 Fluorophenoxy Methane

Sustainable Synthesis Routes and Green Chemistry Principles

Future research into the synthesis of Bis(4-fluorophenoxy)methane will likely prioritize the integration of green chemistry principles to enhance sustainability. Current synthetic methodologies for diaryl ethers, the structural class to which this compound belongs, often rely on traditional techniques that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. The development of eco-friendly alternatives is a critical area of investigation.

Key green chemistry approaches that could be applied to the synthesis of this compound include:

Catalyst-Free Photoinduced Methodologies: Harnessing visible light to drive the synthesis of diaryl ethers without the need for a catalyst presents a promising green alternative. This approach can lead to improved selectivity and reactivity under ambient conditions. researchgate.net

Nano-Catalysis: The use of nano-sized metal catalysts, such as copper and palladium nanoparticles, has shown significant promise in facilitating C-O cross-coupling reactions under milder conditions. nih.govresearchgate.net These catalysts offer high surface-to-volume ratios, leading to enhanced reactivity and the potential for catalyst recycling. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions in the absence of solvents or with the assistance of microwave irradiation can dramatically reduce reaction times, increase yields, and simplify product isolation. researchgate.netalliedacademies.org These techniques align with the principles of waste minimization and energy efficiency. lpu.iniaamonline.org

Photocatalysis: Uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated for C-O bond cleavage, suggesting the potential for photocatalytic methods in the synthesis of these compounds under mild, ambient conditions. nih.govacs.org This approach offers an eco-friendly and low-energy consumption protocol. nih.gov

Table 1: Comparison of Potential Green Synthesis Strategies for Diaryl Ethers

| Synthesis Strategy | Catalyst/Conditions | Key Advantages | Relevant Findings for Diaryl Ether Synthesis |

| Photocatalysis | Uranyl nitrate (B79036) hexahydrate, visible light | Room temperature, normal pressure, eco-friendly | Successful hydrolysis of diphenyl ether, demonstrating C-O bond activation. nih.govacs.org |

| Nano-Catalysis | Copper or Palladium nanoparticles | Mild conditions, high efficiency, catalyst recyclability | Effective in Ullmann-type C-O cross-coupling of phenols and aryl halides. nih.govresearchgate.net |

| Solvent-Free | Solid base (KF/Alumina) | Reduced waste, simplified workup, cost-effective | Improved procedure for nucleophilic aromatic substitution to form diaryl ethers. researchgate.net |

| Microwave-Assisted | La(OTf)3 | Rapid reaction times, high yields, energy efficient | Efficient synthesis of bis(indolyl)methane derivatives, analogous to diaryl methanes. alliedacademies.org |

Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound scaffold is a key avenue for tailoring its properties for specific applications. Future research is expected to explore a range of derivatization strategies to introduce new chemical moieties and enhance its functionality.

Potential derivatization approaches include:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to introduce substituents. Hypervalent iodine-reagent-based C-H functionalization has been used for the synthesis of diaryl ethers, providing a pathway to structurally diverse derivatives. acs.org

Introduction of Phosphinite Groups: The reaction of related bis(2-hydroxy-1-naphthyl)methane with chlorodiphenylphosphine (B86185) to yield a bis(phosphinite) derivative showcases a method for introducing phosphorus-containing functional groups. rsc.org Such derivatives can act as ligands in transition metal chemistry. rsc.org

Oxidative Derivatization: Oxidation of similar bis-phenol structures can lead to novel compounds with unique electronic and structural properties. For instance, the oxidation of bis-(2-hydroxy-1-naphthyl)methane yields a novel crystalline product. rsc.org

Late-Stage Functionalization: Developing methodologies for the derivatization of the core structure in the later stages of a synthetic sequence allows for the rapid generation of a library of analogues with diverse functionalities. rsc.org

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Reagents/Methodology | Potential Functional Groups Introduced | Potential Applications of Derivatives |

| C-H Functionalization | Hypervalent iodine reagents | Various aryl or alkyl groups | Modified electronic properties for materials science. acs.org |

| Phosphinite Introduction | Chlorodiphenylphosphine | Phosphinite ligands | Catalysis, coordination chemistry. rsc.org |

| Oxidative Coupling | Oxidizing agents (e.g., DDQ) | Extended conjugated systems | Novel electronic and optical materials. rsc.org |

| Atroposelective Esterification | NHC-catalysis on prochiral dialdehydes | Chiral ester functionalities | Chiral ligands and materials. rsc.org |

Expanding Applications in Advanced Functional Materials

The presence of fluorine atoms in this compound suggests its potential for use in advanced functional materials. Fluorination of organic molecules is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.govrsc.org

Future research could explore the following applications:

High-Performance Polymers: Bis(4-fluorophenyl)methanol (B1266172), a related compound, is utilized in the synthesis of aromatic polyethers. ossila.com Similarly, this compound could serve as a monomer for the production of novel fluorinated poly(aryl ethers). These polymers are expected to exhibit high thermal stability and desirable dielectric properties, making them suitable for applications in electronics and aerospace.

Optoelectronic Materials: The introduction of fluorine atoms into conjugated organic materials can lower both the HOMO and LUMO energy levels, facilitating electron injection and enhancing stability against oxidation. rsc.org This makes fluorinated diaryl ethers potential candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Fluorinated Coatings: Materials containing fluorine often exhibit hydrophobic and oleophobic properties. Derivatives of this compound could be developed into coatings with self-cleaning and anti-fouling properties.

Table 3: Potential Applications of this compound in Advanced Materials

| Application Area | Relevant Properties Conferred by Fluorine | Example of Analogous Material Application |

| High-Performance Polymers | Thermal stability, chemical resistance, low dielectric constant | Fluorinated poly(aryl thioethers) for coatings and device applications. nih.gov |

| Optoelectronic Devices | Lowered HOMO/LUMO levels, enhanced charge mobility | Fluorinated conjugated polymers in OLEDs and OFETs. rsc.org |

| Hydrophobic/Oleophobic Coatings | Low surface energy | Fluorinated allyl ethers for surface modification. researchgate.net |

Integration with Emerging Chemical Technologies and Methodologies

The advancement of research on this compound will also be influenced by the adoption of emerging chemical technologies that offer greater efficiency, control, and sustainability.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The application of flow chemistry to the synthesis of diaryl ethers could lead to more efficient and reproducible production of this compound and its derivatives. nih.gov

Advanced Catalysis: The development of novel catalysts, including organocatalysts and multifunctional nanocatalysts, will continue to drive innovation in the synthesis and functionalization of diaryl ethers. rsc.orgresearchgate.net These catalysts can offer improved selectivity, activity, and substrate scope under milder reaction conditions.

Computational Chemistry: The use of computational modeling and simulation can aid in the rational design of novel derivatives of this compound with tailored properties. Density functional theory (DFT) and other computational methods can predict electronic structures, reaction mechanisms, and material properties, thereby guiding experimental efforts.

Table 4: Emerging Technologies for Future Research on this compound

| Emerging Technology | Potential Impact on Research | Example of Application in Related Chemistry |

| Flow Chemistry | Increased efficiency, safety, and scalability of synthesis. | Uranyl-photocatalyzed hydrolysis of diaryl ethers in a flow operation. nih.gov |

| Advanced Catalysis | Milder reaction conditions, higher yields, and novel transformations. | Organocatalyzed synthesis of fluorinated poly(aryl thioethers). nih.gov |

| Computational Chemistry | Rational design of new derivatives and prediction of their properties. | Understanding hydrogen bonding in related methane (B114726) derivatives. researchgate.net |

Q & A

Basic: How can Bis(4-fluorophenoxy)methane be characterized using spectroscopic and crystallographic methods?

Answer:

this compound can be characterized through a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure, with fluorine coupling patterns identifying substituent positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For definitive structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups like ether linkages.

Table 1: Common Spectroscopic Parameters

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (methine proton) |

| ¹³C NMR | ~160 ppm (C-F coupling), ~100 ppm (methine carbon) |

| FTIR | ~1250 cm⁻¹ (C-O-C stretch), ~1500 cm⁻¹ (C-F stretch) |

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution between 4-fluorophenol and dichloromethane derivatives. Key optimization strategies include:

- Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates.

- Temperature Control: Reactions performed at 80–100°C yield higher purity products .

- Purity Monitoring: HPLC or GC-MS to track byproduct formation and adjust stoichiometry .

Basic: How does the fluorophenoxy group influence the compound’s stability under different environmental conditions?

Answer:

The fluorophenoxy group enhances stability due to:

- Electron-Withdrawing Effects: Fluorine reduces electron density on the aromatic ring, slowing oxidative degradation .

- Hydrolytic Stability: Resistance to hydrolysis in acidic/basic conditions compared to non-fluorinated analogs .

- Thermal Stability: Decomposition observed above 250°C via TGA, with degradation products including 4-fluorophenol and formaldehyde .

Methodological Note: Stability studies should use accelerated aging tests (e.g., 40°C/75% RH) with LC-MS to identify degradation pathways .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound derivatives?

Answer:

Contradictions often arise in reaction yields or spectroscopic assignments. Mitigation strategies include:

- Computational Validation: Density Functional Theory (DFT) to predict NMR shifts or reaction pathways .

- Multi-Technique Analysis: Cross-validate NMR data with X-ray crystallography (e.g., SHELXL refinement) .

- Replication Studies: Repeat experiments under controlled conditions to isolate variables (e.g., humidity, oxygen levels) .

Advanced: How can advanced derivatization techniques enhance the bioactivity of this compound?

Answer:

Derivatization strategies focus on introducing pharmacophores:

- Sulfonamide Functionalization: Enhances enzyme inhibition (e.g., carbonic anhydrase) via -SO₂NH₂ group incorporation .

- Oxadiazole Moieties: Improve receptor binding affinity (e.g., serotonin receptors) through heterocyclic modifications .

- Hybrid Molecules: Combine with spirocyclic or azabicyclo scaffolds to target neurological pathways .

Table 2: Bioactivity Optimization Workflow

| Step | Method | Goal |

|---|---|---|

| 1 | Molecular Docking | Identify target binding sites |

| 2 | Parallel Synthesis | Generate derivative libraries |

| 3 | In Vitro Assays | Screen for IC₅₀ values (e.g., kinase inhibition) |

Advanced: What methodological approaches are recommended for analyzing degradation pathways of this compound in environmental systems?

Answer:

Degradation studies require:

- Stress Testing: Expose the compound to UV light, oxidants (H₂O₂), or microbial cultures to simulate environmental conditions .

- Advanced Chromatography: LC-MS/MS to detect trace degradation products (e.g., 4-fluorophenol, formaldehyde) .

- Isotopic Labeling: Use ¹⁸O-labeled water or ¹³C-labeled methane to track degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.